BI-3812

BCL6 inhibitor potency binding affinity

BI-3812 is the premier BCL6 BTB inhibitor (IC50 ≤3 nM) for acute co-repressor blockade without altering BCL6 protein levels. It is the ideal probe for ChIP-seq, RNA-seq, and reporter assays requiring minimal off-target effects. As a pure inhibitor, it serves as the essential negative control for BCL6 degrader studies. Its potency also enables exploration of BCL6 in TKI-resistant CML and endothelial inflammation. Choose BI-3812 for high-confidence mechanistic studies.

Molecular Formula C26H32ClN7O5
Molecular Weight 558.0 g/mol
Cat. No. B606082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-3812
SynonymsBI-3812;  BI 3812;  BI3812; 
Molecular FormulaC26H32ClN7O5
Molecular Weight558.0 g/mol
Structural Identifiers
SMILESCNC(=O)COC1=CC2=CC(=CC(=C2N(C1=O)C)OC)NC3=NC(=NC=C3Cl)N4CCC(CC4)C(=O)N(C)C
InChIInChI=1S/C26H32ClN7O5/c1-28-21(35)14-39-20-11-16-10-17(12-19(38-5)22(16)33(4)25(20)37)30-23-18(27)13-29-26(31-23)34-8-6-15(7-9-34)24(36)32(2)3/h10-13,15H,6-9,14H2,1-5H3,(H,28,35)(H,29,30,31)
InChIKeyXCGYXEVLQIIEJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BI-3812 as a High-Affinity BCL6 BTB Domain Inhibitor: A Potent Probe for Dissecting BCL6-Dependent Transcriptional Repression


BI-3812 is a potent small-molecule inhibitor of the B-cell lymphoma 6 (BCL6) transcriptional repressor, specifically targeting its BTB/POZ domain [1]. By disrupting the protein-protein interaction (PPI) between the BCL6 BTB domain and its co-repressor proteins, including BCOR, SMRT, and NCOR, BI-3812 blocks the formation of a functional transcriptional repression complex [1]. This mechanism leads to the de-repression of BCL6 target genes and exhibits anti-proliferative effects in BCL6-dependent lymphoma models, establishing it as a critical probe for investigating BCL6 biology .

The Critical Pitfalls of BCL6 Inhibitor Substitution: Why Potency and Selectivity Vary Wildly Across In-Class Compounds


BCL6 inhibitors are not interchangeable due to vast differences in their fundamental mechanisms of action, potency, and selectivity [1]. While compounds like BI-3812 and FX1 both target the BCL6 BTB domain, their biochemical potencies differ by over four orders of magnitude (≤3 nM vs. 35,000 nM, respectively), leading to profound differences in cellular and in vivo efficacy . Furthermore, the BCL6-targeting landscape includes molecular glue degraders like BI-3802 and PROTACs, which possess distinct pharmacological profiles (e.g., inducing target degradation vs. inhibition) [2]. Selecting the appropriate chemical probe is thus contingent upon the specific experimental question—whether it requires acute inhibition of the transcriptional complex or sustained elimination of the BCL6 protein—and the required potency for the model system, making direct substitution scientifically unsound without quantitative validation [1][2].

BI-3812 Differentiation Evidence: A Quantitative Guide for Procurement and Experimental Design


Unmatched Biochemical Potency vs. First-Generation Inhibitor 79-6 (Kd: 138 µM)

BI-3812 exhibits picomolar binding affinity for the BCL6 BTB domain, a property that translates into a >50,000-fold improvement in potency compared to the first-generation small-molecule BCL6 inhibitor, 79-6 (CID5721353) [1]. This extreme difference in potency is a primary reason for BI-3812's utility as a chemical probe, where 79-6's weak activity (IC50 >200 µM in cellular assays) limits its application to only the most sensitive in vitro systems [1][2].

BCL6 inhibitor potency binding affinity drug discovery

>10,000-Fold Superiority in Biochemical Potency Compared to Selective Inhibitor FX1 (IC50: 35 µM)

FX1 is a BCL6 inhibitor noted for its selectivity across a panel of kinases; however, its biochemical potency (IC50 = 35 µM) is exceptionally weak compared to BI-3812 . This >10,000-fold difference in IC50 values means that BI-3812 is a far more suitable tool for studies requiring robust target engagement at low concentrations, whereas FX1's weak potency may limit its use to specific contexts where its unique selectivity profile is paramount [1].

BCL6 inhibitor selectivity potency chemical probe

Distinct Mechanism of Action from BCL6 Degrader BI-3802: Inhibition vs. Degradation

A critical distinction exists between BI-3812 and its closely related analog BI-3802. BI-3812 functions as a pure inhibitor, binding to the BCL6 BTB domain and blocking co-repressor interaction [1]. In contrast, BI-3802 acts as a molecular glue degrader, inducing polymerization of the BCL6 BTB domain and its subsequent degradation via the ubiquitin-proteasome system [2]. This mechanistic divergence is quantifiable: treatment with BI-3812 does not alter BCL6 protein levels, whereas BI-3802 causes a rapid and significant reduction in BCL6 protein abundance in cellular models [1][3]. The structural basis for this difference lies in a solvent-exposed moiety in BI-3802 that facilitates protein polymerization, a feature absent in BI-3812, which instead clashes with the filament interface [2].

BCL6 mechanism of action inhibitor degrader PROTAC

Cellular Potency Advantage over Orally Bioavailable Inhibitor CCT369260 (IC50: 520 nM)

While CCT369260 has demonstrated oral bioavailability, its cellular potency is significantly lower than that of BI-3812 [1]. CCT369260 inhibits BCL6 with a biochemical IC50 of 520 nM, whereas BI-3812 exhibits a cellular IC50 of 40 nM [1][2]. This 13-fold difference in cellular potency makes BI-3812 the superior choice for in vitro and cellular studies where achieving maximal target engagement at low concentrations is critical, even if its in vivo PK properties are less optimized for oral dosing [2].

BCL6 cellular assay IC50 probe compound

Optimal Use Cases for BI-3812: Matching the Compound's Unique Profile to Research Objectives


High-Resolution In Vitro Mechanistic Studies Requiring Maximal Target Engagement

BI-3812 is the premier choice for detailed in vitro studies aiming to acutely block the BCL6-co-repressor interaction without altering total BCL6 protein levels. Its exceptional potency (≤3 nM in biochemical assays, 40 nM in cellular assays) ensures complete target occupancy at low concentrations, allowing for precise dissection of the immediate transcriptional consequences of BCL6 inhibition [1]. This scenario is ideal for ChIP-seq, RNA-seq, and reporter gene assays where minimizing off-target effects is paramount [2].

Benchmarking and Validating BCL6 PROTACs or Molecular Glue Degraders

As a pure inhibitor, BI-3812 serves as an essential negative control for studies evaluating BCL6 degraders like BI-3802 or novel PROTACs. By comparing the phenotypic effects of a degrader (which eliminates BCL6 protein) to those of BI-3812 (which only inhibits its function), researchers can deconvolute whether observed biological effects are due to loss of BCL6 scaffolding functions or its transcriptional repression activity [1]. This head-to-head comparison is critical for validating the mechanism of action of new BCL6-targeting modalities [3].

Investigating BCL6-Dependent Resistance in Non-Lymphoma Cancers

Emerging evidence points to a role for BCL6 beyond lymphoid malignancies, such as in TKI-resistant chronic myeloid leukemia (CML) [1]. In these contexts, BI-3812's high potency makes it the ideal tool for exploring BCL6 as a therapeutic target. Its ability to sensitize resistant cells to existing therapies, as demonstrated in CML models, can be probed at low nanomolar concentrations that are more likely to be clinically relevant and less likely to cause non-specific cytotoxicity [2].

Studies of BCL6 Function in Non-Canonical Biological Processes

BCL6 is increasingly implicated in processes outside of germinal center biology, such as in the regulation of NFκB-driven endothelial inflammation [1]. In these non-traditional settings, where BCL6 expression may be lower and the functional consequences of its inhibition more subtle, the high potency and selectivity of BI-3812 are essential for observing a clear and specific phenotype without confounding off-target activities. Its use in primary cell models, such as endothelial cells, underscores its utility as a high-quality chemical probe for basic biological discovery [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for BI-3812

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.